Cas no 392296-86-5 (3-methyl-N-{5-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}butanamide)

3-methyl-N-{5-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}butanamide 化学的及び物理的性質
名前と識別子
-
- 3-methyl-N-{5-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}butanamide
- 3-methyl-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide
- Butanamide, 3-methyl-N-[5-[[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]thio]-1,3,4-thiadiazol-2-yl]-
- 3-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
- 392296-86-5
- F0417-0749
- 3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide
- AKOS024576985
-
- インチ: 1S/C16H17F3N4O2S2/c1-9(2)7-12(24)21-14-22-23-15(27-14)26-8-13(25)20-11-6-4-3-5-10(11)16(17,18)19/h3-6,9H,7-8H2,1-2H3,(H,20,25)(H,21,22,24)
- InChIKey: SGUXWLFXZSEPCV-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(SCC(=O)NC2=CC=CC=C2C(F)(F)F)S1)(=O)CC(C)C
計算された属性
- 精确分子量: 418.07450263g/mol
- 同位素质量: 418.07450263g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 9
- 重原子数量: 27
- 回転可能化学結合数: 7
- 複雑さ: 522
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 138Ų
- XLogP3: 3.8
じっけんとくせい
- 密度みつど: 1.41±0.1 g/cm3(Predicted)
- 酸度系数(pKa): 9.20±0.50(Predicted)
3-methyl-N-{5-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}butanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0417-0749-25mg |
3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide |
392296-86-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0417-0749-40mg |
3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide |
392296-86-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0417-0749-5mg |
3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide |
392296-86-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0417-0749-15mg |
3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide |
392296-86-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0417-0749-10μmol |
3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide |
392296-86-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0417-0749-100mg |
3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide |
392296-86-5 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0417-0749-1mg |
3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide |
392296-86-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0417-0749-10mg |
3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide |
392296-86-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0417-0749-5μmol |
3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide |
392296-86-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0417-0749-3mg |
3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide |
392296-86-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
3-methyl-N-{5-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}butanamide 関連文献
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
3-methyl-N-{5-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}butanamideに関する追加情報
Introduction to Compound with CAS No. 392296-86-5 and Its Applications in Modern Chemical Biology
Compound with the CAS number 392296-86-5 is a highly specialized molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. The molecular structure of this compound, specifically 3-methyl-N-{5-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}butanamide, exhibits unique chemical properties that make it a promising candidate for various biological and medicinal applications.
The core structure of this compound features a thiadiazole ring, which is a heterocyclic compound known for its broad spectrum of biological activities. Thiadiazole derivatives have been extensively studied for their potential in treating inflammatory diseases, bacterial infections, and even certain types of cancer. The presence of a trifluoromethyl group in the phenyl ring enhances the lipophilicity and metabolic stability of the molecule, making it more suitable for oral administration and improving its bioavailability.
In recent years, there has been a surge in research focused on developing novel thiadiazole-based compounds due to their demonstrated efficacy in preclinical studies. For instance, studies have shown that certain thiadiazole derivatives can inhibit the activity of specific enzymes involved in cancer cell proliferation. The compound with CAS No. 392296-86-5 is believed to share similar mechanisms of action, potentially making it effective against various malignancies.
The carbamoyl and sulfanyl functional groups in the molecular structure contribute to the compound's ability to interact with biological targets. These groups are often involved in hydrogen bonding, which can enhance the binding affinity of the molecule to its intended target. Additionally, the butanamide moiety provides stability to the compound, ensuring its structural integrity under various conditions.
One of the most exciting aspects of this compound is its potential in drug development. Researchers are exploring its use as a lead compound for further optimization through structure-activity relationship (SAR) studies. By modifying specific parts of the molecule, scientists aim to enhance its potency, selectivity, and pharmacokinetic properties. Such modifications could lead to the development of new therapeutic agents with improved efficacy and reduced side effects.
The pharmaceutical industry has been particularly interested in thiadiazole derivatives due to their versatility and potential therapeutic applications. For example, some studies have indicated that these compounds may have anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This makes them attractive candidates for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Moreover, the compound's molecular structure suggests that it may have antimicrobial properties. Thiadiazole derivatives are known to disrupt bacterial cell membranes and inhibit essential metabolic pathways in microorganisms. This could make the compound effective against a wide range of bacterial infections, including those caused by multidrug-resistant strains.
In conclusion, Compound with CAS No. 392296-86-5 represents a significant advancement in chemical biology and pharmaceutical research. Its unique molecular structure and diverse biological activities make it a promising candidate for various therapeutic applications. Further research and development are warranted to fully explore its potential and optimize its properties for clinical use.
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